2-Amino-2-ethyl-3-methylbutanenitrile chemical and physical properties
2-Amino-2-ethyl-3-methylbutanenitrile chemical and physical properties
An In-depth Technical Guide to 2-Amino-2-ethyl-3-methylbutanenitrile
Introduction: The Significance of α-Aminonitriles
α-Aminonitriles are a pivotal class of organic compounds, serving as crucial intermediates in synthetic and medicinal chemistry. Their defining structural feature—a nitrile and an amino group attached to the same carbon atom—provides a unique gateway to a variety of valuable molecules, most notably α-amino acids, the fundamental building blocks of proteins.[1][2] The synthesis of α-aminonitriles was first documented in 1850 by Adolph Strecker, and this multicomponent reaction remains one of the most efficient and widely utilized methods for their preparation.[1] This guide provides a detailed technical overview of a specific α-aminonitrile, 2-Amino-2-ethyl-3-methylbutanenitrile, covering its core properties, a robust synthesis protocol, and key analytical considerations for researchers in drug discovery and chemical development.
Compound Identification and Core Data
Correctly identifying a chemical entity is the foundation of all subsequent research and development. The following table summarizes the key identifiers for 2-Amino-2-ethyl-3-methylbutanenitrile.
| Identifier | Value | Source |
| Chemical Name | 2-Amino-2-ethyl-3-methylbutanenitrile | [3] |
| CAS Number | 1179705-68-0 | [3][4] |
| Molecular Formula | C₇H₁₄N₂ | [4][5] |
| Molecular Weight | 126.20 g/mol | [4] |
| InChI | InChI=1S/C7H14N2/c1-4-7(9,5-8)6(2)3/h6H,4,9H2,1-3H3 | [5] |
| SMILES | CCC(C#N)(C(C)C)N | [5] |
Synthesis Pathway: The Strecker Reaction
The most direct and established method for synthesizing α-aminonitriles is the Strecker reaction.[2] This one-pot, three-component condensation reaction is renowned for its efficiency and atom economy.[6] The synthesis of 2-Amino-2-ethyl-3-methylbutanenitrile proceeds via the reaction of a ketone (3-methyl-2-butanone), an amine source (ammonia), and a cyanide source (e.g., trimethylsilyl cyanide or an alkali metal cyanide).
Mechanism Causality:
-
Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 3-methyl-2-butanone. This is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. Subsequent dehydration yields the corresponding imine intermediate.
-
Cyanide Addition: The cyanide ion, a potent nucleophile, then attacks the electrophilic imine carbon. This step forms the carbon-carbon bond and establishes the α-aminonitrile core structure.[7]
The overall workflow is depicted below.
Caption: Figure 1: Strecker Synthesis Workflow
Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis of 2-Amino-2-ethyl-3-methylbutanenitrile.
Materials:
-
3-Methyl-2-butanone (Methyl isopropyl ketone)
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water (deionized)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of ammonium chloride in 50 mL of methanol. To this solution, add 10.75 g (12.5 mL) of 3-methyl-2-butanone. Cool the flask in an ice bath to 0-5 °C.
-
Cyanide Addition: In a separate beaker, carefully dissolve 6.5 g of sodium cyanide in 25 mL of cold water. (CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment).
-
Reaction Execution: Slowly add the sodium cyanide solution to the stirred, cooled methanolic solution of the ketone and ammonium chloride over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours to ensure the reaction goes to completion.
-
Work-up and Extraction:
-
Add 100 mL of water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract three times with 75 mL portions of diethyl ether.
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic layer with 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Amino-2-ethyl-3-methylbutanenitrile. Further purification can be achieved by vacuum distillation if required.
-
Self-Validating System: The protocol's integrity is maintained by monitoring temperature during the exothermic cyanide addition and allowing sufficient reaction time. The aqueous work-up and extraction effectively separate the organic product from inorganic salts and unreacted water-soluble starting materials.
Physicochemical Properties
Specific experimental data for 2-Amino-2-ethyl-3-methylbutanenitrile is not widely available in public literature. The table below includes fundamental calculated properties. Researchers should determine key physical properties such as boiling point, density, and solubility experimentally for their specific lots.
| Property | Value / Description | Source / Method |
| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | Based on similar α-aminonitriles[8] |
| XLogP3 | 1.2 | Predicted[5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, ethanol, diethyl ether, dichloromethane). Limited solubility in water. | General chemical principles |
| Predicted Collision Cross Section ([M+H]⁺) | 131.5 Ų | Predicted[5] |
Chemical Properties and Reactivity
The reactivity of 2-Amino-2-ethyl-3-methylbutanenitrile is dominated by its two key functional groups: the amine and the nitrile.
-
Hydrolysis: The most significant reaction is the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions. This transforms the α-aminonitrile into its corresponding α-amino acid, 2-amino-2-ethyl-3-methylbutanoic acid. This pathway is fundamental to the utility of α-aminonitriles in amino acid synthesis.[2][7]
-
Basicity: The primary amine group imparts basic properties to the molecule, allowing it to react with acids to form ammonium salts.
-
N-Functionalization: The amine can undergo various reactions such as alkylation, acylation, and protection (e.g., with Boc or Cbz groups), enabling its use in more complex synthetic routes.[9]
-
Stability: The compound is generally stable under neutral conditions but may be sensitive to strong acids or bases, which can promote hydrolysis. Long-term storage should be under an inert atmosphere to prevent reaction with atmospheric CO₂.[9]
Proposed Analytical and Spectroscopic Profile
Characterization of the synthesized product is critical. Below are the expected spectroscopic signatures for 2-Amino-2-ethyl-3-methylbutanenitrile.
Caption: Figure 2: Key Functional Groups
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the isopropyl group (a septet or multiplet for the -CH- and a doublet for the two -CH₃ groups), and a broad singlet for the -NH₂ protons which may exchange with D₂O.
-
¹³C NMR: Expect distinct signals for the nitrile carbon (C≡N, typically δ > 110 ppm), the quaternary carbon bonded to the amine and nitrile, and the carbons of the ethyl and isopropyl groups.
Infrared (IR) Spectroscopy:
-
A sharp, medium-intensity absorption band around 2250-2200 cm⁻¹ is characteristic of the C≡N stretch.
-
Two medium-intensity bands in the region of 3500-3300 cm⁻¹ would confirm the N-H stretching of the primary amine.
-
Strong absorption bands in the 3000-2850 cm⁻¹ region will correspond to C-H stretching of the alkyl groups.
Mass Spectrometry (MS):
-
In an Electron Ionization (EI) spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 126.
-
Common fragmentation patterns would include the loss of the ethyl group (M-29) or the isopropyl group (M-43). The alpha-cleavage (loss of the nitrile group) is also a possible fragmentation pathway.
Safety and Hazard Information
Based on notified classifications, 2-Amino-2-ethyl-3-methylbutanenitrile is considered a hazardous substance.[3]
-
Acute Toxicity (H301 + H311 + H331): Toxic if swallowed, in contact with skin, or if inhaled.[3]
-
Skin Corrosion (H314): Causes severe skin burns and eye damage.[3]
-
Skin Sensitization (H317): May cause an allergic skin reaction.[3]
Handling Precautions: All work with this compound must be conducted in a certified chemical fume hood. Personnel must wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of vapors and any contact with skin or eyes.
Conclusion and Future Directions
2-Amino-2-ethyl-3-methylbutanenitrile embodies the synthetic utility of the α-aminonitrile class. While detailed experimental data on this specific molecule remains limited, its synthesis via the robust Strecker reaction is straightforward, and its chemical behavior can be confidently predicted based on well-established principles of its constituent functional groups. As a precursor to a sterically hindered, non-proteinogenic α-amino acid, it represents a valuable building block for drug development professionals exploring novel peptide structures and small molecule therapeutics. Further research to fully characterize its physical properties and explore its applications in synthetic programs is highly encouraged.
References
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2-amino-2-ethyl-3-methylbutanenitrile — Chemical Substance Information. NextSDS. [Link]
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α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]
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Synthesis of Alpha-Amino Acids. Free Sketchy MCAT Lesson. [Link]
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Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
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Strecker Synthesis. Organic Chemistry Portal. [Link]
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2-amino-2-ethylbutanenitrile — Chemical Substance Information. NextSDS. [Link]
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Sustainable and Chemoselective Synthesis of α-Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces. ACS Publications. [Link]
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2-ethyl-3-methylbutanenitrile — Chemical Substance Information. NextSDS. [Link]
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2-Amino-3-methylbutanenitrile. PubChem. [Link]
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2-amino-2-ethyl-3-methylbutanenitrile (C7H14N2). PubChemLite. [Link]
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2-amino-3-methylbutanenitrile — Chemical Substance Information. NextSDS. [Link]
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2-amino-2-ethylbutanenitrile. LookChem. [Link]
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2-Amino-2-ethyl-3-methylbutan-1-ol. PubChem. [Link]
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(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
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